

A Comparative Analysis of CDD-3290 and Other Serine Protease Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CDD-3290

Cat. No.: B15623392

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **CDD-3290** with other prominent serine protease inhibitors. The analysis focuses on inhibitory potency against key serine proteases, including Prostate-Specific Antigen (PSA), α -chymotrypsin, and elastase, supported by experimental data and detailed methodologies.

Introduction to CDD-3290

CDD-3290 is a small molecule inhibitor of prostate-specific antigen (PSA), a serine protease primarily produced by the prostate gland. Elevated PSA levels are a well-established biomarker for prostate cancer. **CDD-3290** has demonstrated a binding affinity (K_i) of 216 nM for PSA. Notably, **CDD-3290** also exhibits inhibitory activity against other serine proteases, namely α -chymotrypsin and elastase, highlighting its potential for broader research and therapeutic applications.

Quantitative Comparison of Inhibitor Potency

To provide a clear and objective comparison, the following tables summarize the inhibitory potency (K_i or IC_{50} values) of **CDD-3290** and other selected serine protease inhibitors against PSA, α -chymotrypsin, and elastase. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.

Table 1: Comparison of Inhibitors Targeting Prostate-Specific Antigen (PSA)

Inhibitor	Type	Ki (nM)
CDD-3290	Small Molecule	216
Peptidyl Boronic Acid (Cbz-Ser-Ser-Lys-Leu-(boro)Leu)	Peptide-based	65
Peptide Aldehydes (hydrophobic P1 residues)	Peptide-based	< 500

Table 2: Comparison of Inhibitors Targeting α -Chymotrypsin

Inhibitor	Type	IC50 (μ M)	Ki (μ M)
CDD-3290	Small Molecule	Data not available	Data not available
Chymostatin	Peptide Aldehyde	5.7	-
Benzimidazole Derivative (Compound 1)	Small Molecule	14.8	16.4

Table 3: Comparison of Inhibitors Targeting Elastase

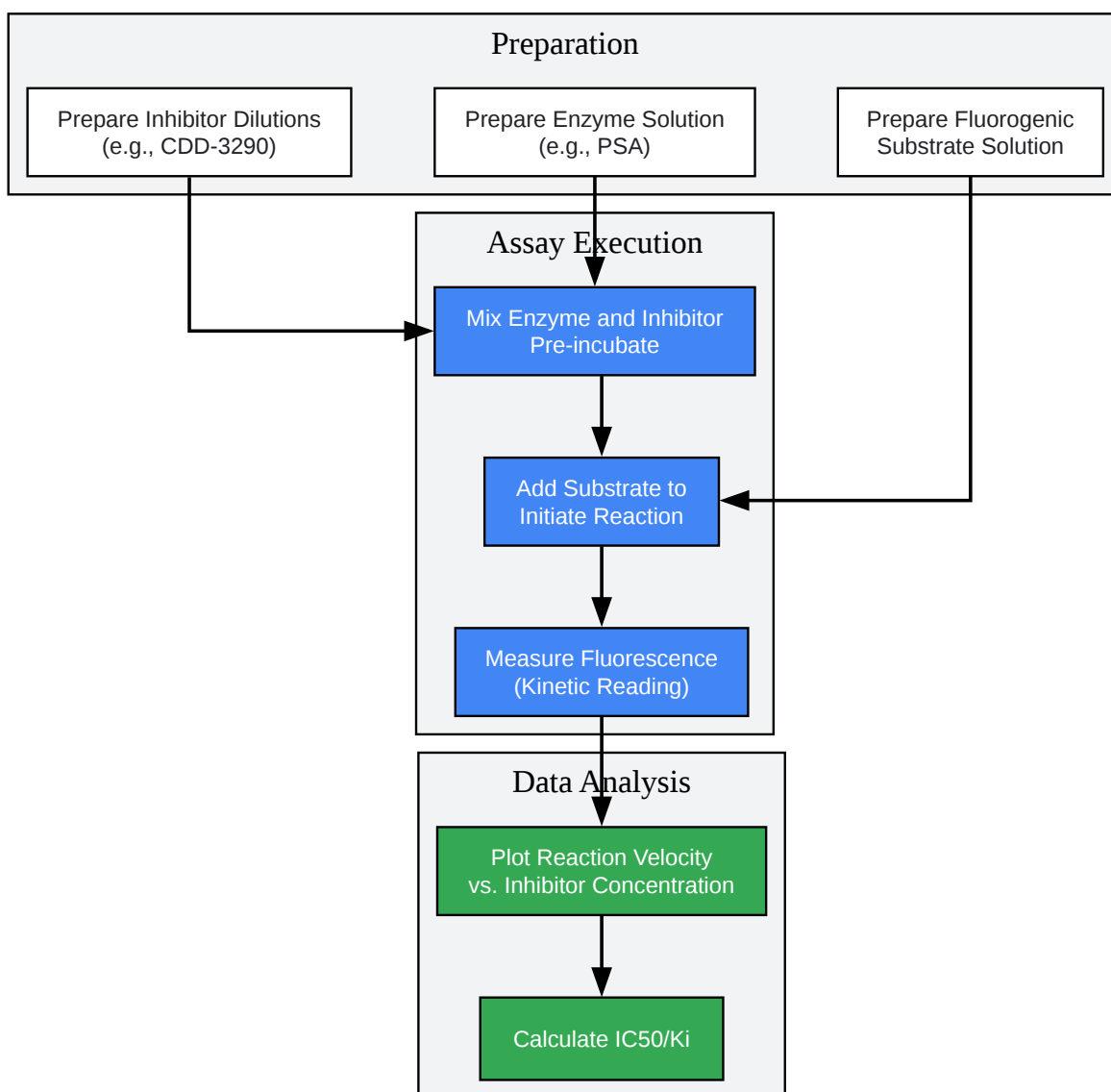
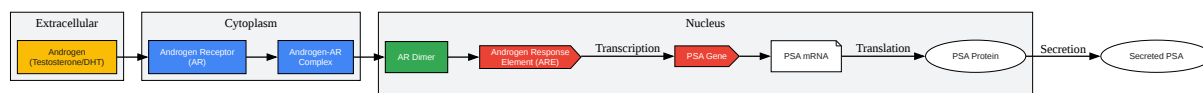
Inhibitor	Type	IC50 (nM)	Ki (nM)
CDD-3290	Small Molecule	Data not available	Data not available
Sivelestat	Small Molecule	44	-
GW-311616	Small Molecule	22	0.31
BAY-85-8501	Small Molecule	0.065	-

Signaling Pathway and Experimental Workflow

To visualize the biological context and experimental procedures, the following diagrams are provided in DOT language for Graphviz.

Prostate-Specific Antigen (PSA) Signaling Pathway

The expression of PSA is primarily regulated by the androgen receptor (AR) signaling pathway. Upon binding of androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus and binds to androgen response elements (AREs) on the promoter region of the PSA gene, initiating its transcription. This pathway is a key target in prostate cancer therapy.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com